StA-IFN-1

IFNβ Induction IKKβ Inhibition Reporter Assay

StA-IFN-1 is the only commercially available small-molecule inhibitor that selectively blocks type I interferon (IFN) induction by targeting IKKβ (IC50 4.1 µM) without inhibiting downstream JAK-STAT signaling. Unlike TPCA-1 or ruxolitinib, StA-IFN-1 specifically reduces IFNβ mRNA levels while leaving MxA (ISG) responses intact. This functional selectivity enables clear distinction between IFN production and signalling pathways, making it an indispensable tool for dissecting cGAS-STING, viral evasion, and autoimmune disease mechanisms. Purchase with confidence – ideal for high-throughput screening, in vivo target validation, and mechanism-of-action studies.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
Cat. No. B2920068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStA-IFN-1
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C1C2=CN(C3=CC=CC=C32)C(=O)C
InChIInChI=1S/C14H13N3O2/c1-8-13(14(19)16-15-8)11-7-17(9(2)18)12-6-4-3-5-10(11)12/h3-7,13H,1-2H3,(H,16,19)
InChIKeyLWAAWXPHUVBIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

StA-IFN-1: A Selective Inhibitor of Type I Interferon Induction for In Vitro Mechanistic Studies


StA-IFN-1 (4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one) is a small-molecule inhibitor of the type I interferon (IFN) induction pathway, specifically targeting the IKKβ component [1]. It is characterized by an IC50 of 4.1 μM in a GFP reporter assay for IFNβ activation and is noted for its selectivity in blocking IFNβ production without interfering with downstream JAK-STAT signaling, as evidenced by a lack of effect on MxA mRNA levels [2].

Why StA-IFN-1's Pathway-Specific Activity Precludes Simple Replacement with Broad-Spectrum Kinase Inhibitors


Generic substitution with other IKKβ or TBK1/IKKε inhibitors is not scientifically sound due to StA-IFN-1's unique functional profile. Unlike TPCA-1, which is a potent IKKβ inhibitor with an IC50 of 17.9 nM but also exhibits activity against JAK1 [1], StA-IFN-1 demonstrates a moderate potency (IC50 4.1 μM) specifically within the IFN induction pathway without measurable inhibition of the downstream IFN signaling pathway, as shown in comparative studies with ruxolitinib . This selective blockade of IFNβ production, while leaving JAK-STAT-mediated responses intact, is not replicated by more potent, broader-spectrum inhibitors like BX795 or MRT67307, which target upstream kinases and can affect multiple inflammatory pathways . This functional selectivity is critical for experiments where the goal is to dissect the specific contribution of IFN induction versus signaling in a biological process.

Quantitative Evidence for StA-IFN-1's Differential Activity and Pathway Selectivity


Comparative Potency in GFP Reporter Assay for IFNβ Induction

In a head-to-head comparison, StA-IFN-1 inhibits IFNβ-driven GFP expression with an IC50 of 4.1 μM, demonstrating a distinct potency profile relative to the more potent IKKβ inhibitor TPCA-1 (IC50 = 17.9 nM) [1]. This difference highlights StA-IFN-1's suitability for studies requiring moderate, pathway-specific inhibition rather than complete blockade.

IFNβ Induction IKKβ Inhibition Reporter Assay

Pathway Selectivity: Differential Effects on IFNβ vs. MxA mRNA Levels

StA-IFN-1 demonstrates a clear functional selectivity not observed with other pathway modulators. In a direct comparison, StA-IFN-1 (10 μM) significantly reduces SeV-induced IFNβ mRNA levels by ~60%, while having no significant effect on IFNα-induced MxA mRNA levels [1]. In contrast, the JAK1 inhibitor ruxolitinib (10 μM) reduces MxA mRNA levels by ~85%, confirming its action on the signaling pathway [1].

IFN Induction IFN Signaling JAK-STAT Pathway mRNA Quantitation

Target Engagement: Inhibition of IRF3 Phosphorylation and Nuclear Translocation

StA-IFN-1's mechanism of action is further defined by its ability to inhibit key upstream events in the IFN induction pathway. At 10 μM, StA-IFN-1 reduces SeV-induced IRF3 nuclear translocation, a direct readout of IKKβ/TBK1 activity, to approximately 20% of control levels [1]. This effect is comparable to that of the dual TBK1/IKKε inhibitor BX795, which reduces nuclear translocation to approximately 15% of control at 10 μM [1].

IRF3 Signal Transduction IKKβ Innate Immunity

Distinct Inhibition of pSTAT1 Levels Compared to Ruxolitinib

As a direct demonstration of its lack of effect on the IFN signaling cascade, StA-IFN-1 (10 μM) does not significantly reduce IFNα-induced STAT1 phosphorylation (pSTAT1), whereas the JAK1/2 inhibitor ruxolitinib (10 μM) almost completely abolishes pSTAT1 levels (>90% reduction) [1].

STAT1 JAK-STAT Signaling Phosphorylation

Comparative IC50 Values for IKKβ vs. TBK1/IKKε Inhibitors in Related Assays

While StA-IFN-1's IC50 is 4.1 μM in a cellular reporter assay for IFNβ induction [1], other inhibitors targeting the same pathway exhibit vastly different potencies and selectivities in their respective primary assays. For instance, the dual TBK1/IKKε inhibitor MRT67307 has an IC50 of 19 nM for TBK1 and 160 nM for IKKε in vitro , while the IKKβ-selective inhibitor TPCA-1 has an IC50 of 17.9 nM . This comparison illustrates the unique potency and selectivity profile of StA-IFN-1, which is neither a high-potency IKKβ inhibitor nor a dual TBK1/IKKε inhibitor, but rather a moderate-potency compound with a distinct functional outcome.

IKKβ TBK1 IKKε Kinase Inhibition

Optimal Use Cases for StA-IFN-1 in Pathway Dissection and Phenotypic Screening


Dissecting the Contribution of IFN Induction vs. IFN Signaling in Autoimmune and Inflammatory Disease Models

In cellular models of autoimmune diseases such as systemic lupus erythematosus (SLE) or in viral infection studies, StA-IFN-1 can be used to specifically block the initiation of the type I IFN response [1]. By comparing the effects of StA-IFN-1 with those of JAK inhibitors like ruxolitinib, researchers can delineate whether observed phenotypes are driven by the production of IFN (blocked by StA-IFN-1) or by the cellular response to IFN and other cytokines (blocked by ruxolitinib) [1]. This is critical for identifying the most relevant therapeutic target.

Phenotypic Screening for Modulators of the cGAS-STING-IRF3 Axis

StA-IFN-1 is an ideal control compound for high-throughput screens designed to identify novel agonists or antagonists of the cGAS-STING pathway, which culminates in IRF3 activation and IFNβ production. Its well-characterized inhibition of IRF3 nuclear translocation and IFNβ reporter activity provides a benchmark for validating assay performance and comparing the potency of new chemical entities [1]. Its moderate potency also makes it a suitable reference for detecting compounds with a wide range of activities.

Investigating Innate Immune Evasion Mechanisms by Viruses

Many viruses encode proteins that specifically target and degrade components of the IFN induction pathway, such as STING, MAVS, or IRF3. StA-IFN-1 serves as a valuable tool to study these viral evasion strategies. By treating infected cells with StA-IFN-1, researchers can bypass viral blockade of the induction pathway and assess whether downstream signaling and the expression of interferon-stimulated genes (ISGs) remain functional [1]. This can help determine the precise point of intervention used by different viral proteins and identify potential vulnerabilities for therapeutic intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for StA-IFN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.